
Butirosina
Overview
Description
Butirosin is an aminoglycosidic antibiotic complex that is active against both Gram-positive and Gram-negative bacteria . It is produced by submerged fermentation with each of two strains of Bacillus circulans . The complex is a mixture with butirosin A (80-85%) and butirosin B being the major components .
Synthesis Analysis
The synthesis of Butirosin B has been documented in literature . It is obtained from fermentation filtrates of mucoid strains of Bacillus circulans . The process involves shaken-flask and stirred-jar fermentations in a medium containing glycerol, soybean meal, meat peptone, ammonium chloride, and calcium carbonate .Molecular Structure Analysis
Butirosin consists of two components, butirosin A and butirosin B, which are isomers differing only in the configuration at one carbon atom in the pentose moiety . More detailed molecular structure information can be found in the referenced papers .Scientific Research Applications
Broad-Spectrum Antibacterial Activity : Butirosin exhibits broad-spectrum antibacterial activity against both gram-negative and gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and several pathogenic gram-negative species like Escherichia coli and Salmonella enteritidis. It is also noted for its activity against Pseudomonas aeruginosa, including strains resistant to gentamicin (Heifetz et al., 1972).
Isolation and Characterization : Butirosin has been isolated from fermentation filtrates of Bacillus circulans. The antibiotic complex was resolved into isomeric A and B components, with detailed properties of these components provided (Dion et al., 1972).
Biosynthesis Involving Epimerization : The biosynthesis of butirosin involves epimerization at C‐3′′, with enzymes BtrE and BtrF playing a role in this process. This step is crucial in converting ribostamycin to xylostasin, a part of butirosin biosynthesis (Takeishi et al., 2015).
Microbiological Studies and Fermentation : Microbiological studies have shown that butirosin is produced by Bacillus circulans through submerged fermentation. A specific assay using Escherichia coli has been developed for this purpose (Howells et al., 1972).
Unique Amino Acid Side Chain Biosynthesis : The unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain of butirosin protects the antibiotic from several resistance mechanisms. The AHBA side chain's biosynthesis involves transfer from the acyl carrier protein to the parent aminoglycoside and subsequent protective gamma-glutamyl group cleavage (Llewellyn et al., 2007).
Pharmacodynamics and Clinical Experience : Butirosin shows marked activity against many bacteria, with indications of being less nephrotoxic and ototoxic than gentamicin. It has been evaluated for safety and efficacy in human clinical trials (Kunsman & Holloway, 1976).
Biosynthetic Gene Cluster Research : Studies on the butirosin-biosynthetic gene cluster from Bacillus circulans have provided insights into the production of 2-deoxystreptamine (DOS), a key component in butirosin biosynthesis (Ota et al., 2000).
Extended Functional Analysis of Biosynthetic Genes : Additional research has extended the understanding of the butirosin biosynthetic gene cluster, identifying several open reading frames and disruption mutants crucial for butirosin production (Kudo et al., 2005).
Mechanism of Action
Safety and Hazards
Butirosin appears to have less antibacterial potency than gentamicin on a weight basis, but it is less nephrotoxic and considerably less ototoxic in laboratory animals than the older drug . These early reports suggested that this decreased toxicity might compensate for the lower potency resulting in a safe, effective compound for use in man .
properties
IUPAC Name |
(2R)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15+,16+,17+,18+,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQLFNPSYWZPOW-NUOYRARPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@@H](CCN)O)O)O[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N5O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butirosina | |
CAS RN |
12772-35-9 | |
| Record name | Butirosin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012772359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



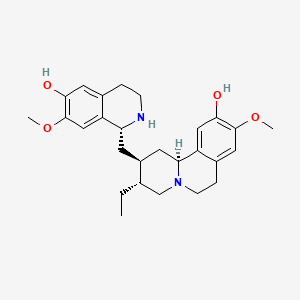
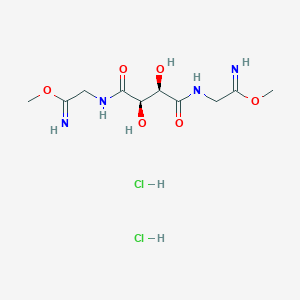

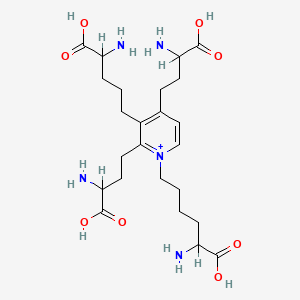
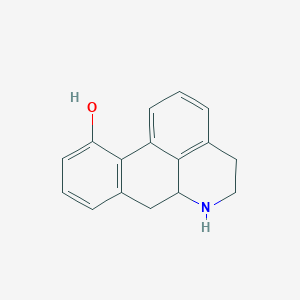

![5,5a-Dihydro-4bh-benzo[3,4]phenanthro[1,2-b]azirene](/img/structure/B1197834.png)
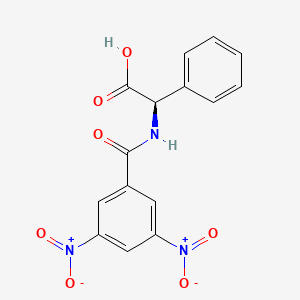
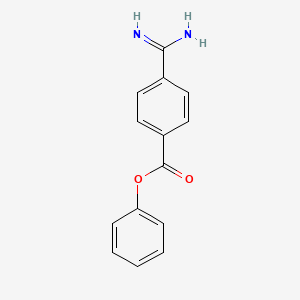
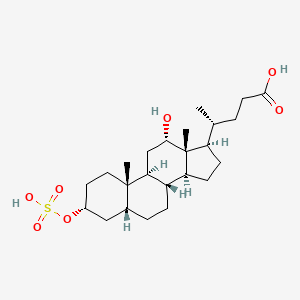

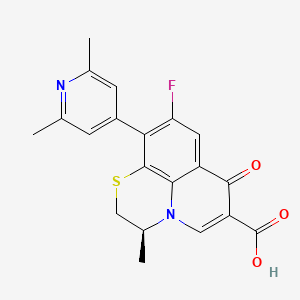
![6-[2-(1H-imidazol-5-yl)ethylamino]-N-(4-methylphenyl)heptanamide](/img/structure/B1197845.png)
![2-[3-(tert-butylamino)-2-hydroxypropoxy]-4-methoxy-N-phenylbenzamide](/img/structure/B1197848.png)